6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
Overview
Description
“6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate” is used in the synthesis of side chain liquid crystalline homopolymers and block copolymers with the cyanobiphenyl group as the mesogen .
Synthesis Analysis
The compound is synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The compound is a side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacrylate (MMA) and BPMA .Chemical Reactions Analysis
The compound exhibits a smectic A phase, and copolymers having a comonomer content of 79 mol% and higher show weak liquid crystalline behavior .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.45 g/mol . It is a liquid crystal with a melting point of 73-76 °C (lit.) .Scientific Research Applications
Structural Investigation of Copolymers :
- This study provides a detailed characterization of the homopolymer and copolymers of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate, revealing its thermotropic properties and liquid crystalline phase behavior (Al-Hussein et al., 2016).
Stereoregular Polymethacrylates with Photoreactive Properties :
- This research discusses the synthesis and properties of polymethacrylates with a photoreactive mesogenic ester group, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate. It highlights their liquid crystalline (LC) phase and potential in image storage applications (Hatada et al., 1997).
New Copolymethacrylates with Azo-Chromophores :
- This paper reports on the synthesis and characterization of new copolymethacrylates containing azo-chromophores, focusing on their liquid-crystalline properties suitable for photochemical studies (Czapla et al., 1993).
Anionic Polymerization and Thermotropic Phase Behavior :
- Anionic living polymerization of 6-[4-(4‘-cyanophenyl)phenoxy]hexyl methacrylate is discussed here, along with the description of its smectic A phase and the effect of molecular weight on isotropization temperature (Yamada et al., 1999).
Photochemical and Thermal Isomerizations in Polymers :
- This study explores the photochemical and thermal isomerizations of azobenzene-containing polymers, including those synthesized with 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, focusing on their behavior in aqueous micellar solutions and films (Sin et al., 2005).
Liquid Crystallinity of Stereoregular Polymethacrylates :
- This paper discusses the synthesis and polymerization of methacrylates, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, and their liquid crystalline nature (Nakano et al., 1993).
Safety And Hazards
properties
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJGWRPDCQICFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117318-92-0 | |
Record name | 2-Propenoic acid, 2-methyl-, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117318-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10401180 | |
Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
CAS RN |
117318-91-9 | |
Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[4-(4'-Cyanophenyl)phenoxy]hexyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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